Ticagrelor Amine Derivative is a significant compound in the field of cardiovascular pharmacotherapy, primarily known for its role as an antiplatelet agent. Developed as a reversible antagonist of the P2Y12 receptor, it is utilized in preventing thrombotic events such as myocardial infarction and stroke. Unlike other antiplatelet drugs like clopidogrel, ticagrelor is not a prodrug, meaning it does not require metabolic activation to exert its effects. The compound is marketed under various brand names, including Brilinta and Brilique, and has been approved by regulatory agencies such as the European Medicines Agency and the U.S. Food and Drug Administration since 2010 and 2011, respectively .
Ticagrelor Amine Derivative is classified as a small molecule drug within the categories of anticoagulants and antiplatelet agents. It acts specifically on the P2Y12 receptor, which plays a critical role in platelet aggregation. The compound's chemical formula is with a CAS number of 1902184-02-4 . This classification highlights its therapeutic application in managing acute coronary syndrome and preventing subsequent cardiovascular events.
The synthesis of Ticagrelor Amine Derivative involves several key reactions that yield the final product with high purity. One efficient method described involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by a diazotization step to construct a triazole compound. This process utilizes safer reagents to minimize impurities and enhance yield .
The molecular structure of Ticagrelor Amine Derivative can be represented by its chemical formula . The structure features multiple functional groups that contribute to its pharmacological activity, including a triazole ring that is essential for its interaction with the P2Y12 receptor.
Ticagrelor undergoes several chemical reactions during its synthesis and metabolic processes. Key reactions include:
These reactions are optimized to ensure high yields and minimal by-products, making the synthesis both efficient and scalable for industrial applications .
Ticagrelor functions primarily by inhibiting the P2Y12 receptor on platelets, which prevents adenosine diphosphate-induced platelet aggregation. This action leads to decreased thrombus formation, thereby reducing the risk of myocardial infarction and stroke.
Ticagrelor Amine Derivative exhibits several notable physical and chemical properties:
Ticagrelor Amine Derivative is primarily used in clinical settings for:
The ongoing research into ticagrelor derivatives aims at enhancing pharmacokinetic profiles and minimizing side effects, further expanding its therapeutic potential .
The synthesis of ticagrelor's core scaffold historically relied on multistep processes with significant operational hazards and scalability limitations. The initial industrial routes faced challenges including:
A transformative improvement was achieved through solvent/base optimization in the condensation step. Systematic screening identified monoethylene glycol (MEG) with diisopropylethylamine (DIPEA) and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 120-125°C, enabling atmospheric-pressure reactions with 80% isolated yield of intermediate 15 . This eliminated the need for specialized pressure equipment while enhancing throughput efficiency.
Table 1: Optimization of Reaction Parameters for Intermediate 15 Synthesis
Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Ethanol | TEA | None | 75-78 | 30.0 | 28.25 | 68.00 |
Toluene | TEA | KI | 108-111 | 31.0 | 48.97 | 15.00 |
MEG | DIPEA | DBU | 120-125 | 6.0 | 80.25 | 99.50 |
Additionally, diazotization innovation replaced sodium nitrite/acetic acid with "Resin-NO₂" in acetonitrile/water mixtures, suppressing impurity 27 formation and enabling direct crystallization. This green chemistry approach enhanced safety profile while achieving 99.78% HPLC purity in the triazole intermediate 16 [1] .
Functionalization of ticagrelor’s cyclopropylamine moiety (10) has evolved through strategic coupling techniques and structural diversification:
The condensation of triazole intermediate 16 with cyclopropylamine derivative 10 employs dichloromethane (DCM) as the reaction medium with HCl-mediated deprotection. This sequence minimizes N-nitrosamine impurity formation – a critical concern identified in regulatory assessments of amine-containing pharmaceuticals [4] [9]. The reaction proceeds via nucleophilic aromatic substitution where the electron-deficient triazolopyrimidine scaffold activates the C7-position for attack by the cyclopropylamine’s primary amine group, followed by acid-catalyzed ketal deprotection .
Modification of the amine sector has yielded derivatives with retained antiplatelet activity. Key findings include:
Table 2: Biological Activity of Key Ticagrelor Amine Derivatives
Compound | Structural Modification | ADP-Induced PA IC₅₀ (μM) | Antibacterial Activity |
---|---|---|---|
Ticagrelor | Reference | 0.74 | Yes (MRSA) |
IIh | N⁶-Hydrazone-8-azapurine | 0.20 | Not tested |
35b | AR-C124910XX derivative | Comparable to ticagrelor | Unknown |
Simplified analog | Cyclopropylamine replacement | Active | No (MRSA) |
The (1R,2S)-trans-cyclopropylamine pharmacophore is synthesized via two dominant chiral strategies:
Both routes require Curtius rearrangement to convert carboxylic acid 35 into enantiopure cyclopropylamine 36, with strict control of azide reagents to prevent genotoxic hydrazoic acid exposure [7].
Diazotization of aminopyrimidine 15 historically generated mutagenic N-nitrosamine impurities. Modern approaches utilize:
Table 3: Comparison of Cyclopropanation Methodologies
Method | Chiral Controller | d.r./ee (%) | Scale Demonstrated | Key Advantage |
---|---|---|---|---|
Oppolzer’s sultam | Synthetic auxiliary | >95% de | Multi-gram | High stereoselectivity |
Menthol ester | Natural product | 92:8 d.r. | Kilogram | Lower catalyst cost |
Biocatalytic (P450-BM3) | Engineered enzyme | >99% ee | Gram | Solvent-free, ambient conditions |
Biocatalysis has emerged as a sustainable strategy for synthesizing chiral ticagrelor precursors:
Engineed Bacillus subtilis cytochrome P450 enzymes (P450-BM3 mutants) catalyze styrene 42 and ethyl diazoacetate coupling to furnish cyclopropane ester 43 in >99% ee and >20:1 d.r. under ambient conditions [7]. This atom-economical method avoids transition metals and operates efficiently at gram-scale, though diazoester loading optimization remains crucial for industrial translation.
KRED-catalyzed reduction of ketone 44 delivers chiral alcohol 45 in >99% ee and >90% yield at decagram scale (≥90 g). The enzymatic process eliminates the need for cryogenic conditions or borane reagents traditionally used for this transformation [7]. Subsequent Horner-Wadsworth-Emmons olefination achieves cyclopropane formation with >99:1 d.r., demonstrating seamless integration of chemoenzymatic steps.
Table 4: Performance Metrics of Biocatalytic vs. Chemical Methods
Parameter | Chemical Cyclopropanation | P450-BM3 Process | KRED Reduction |
---|---|---|---|
Temperature | -78°C to 0°C | 25°C | 30-40°C |
Catalyst Loading | 5-10 mol% Pd | 0.5-2 mol% P450 | 5 g/kg substrate |
Solvent | Dichloromethane | Aqueous buffer | Isopropanol |
Byproducts | Stoichiometric metal waste | N₂ | None |
Stereoselectivity | 88-95% ee | >99% ee | >99% ee |
These biocatalytic platforms significantly enhance process mass intensity (PMI) metrics while aligning with FDA guidelines for nitrosamine impurity control – particularly relevant given the amine-rich intermediates in ticagrelor synthesis [4] [7].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6